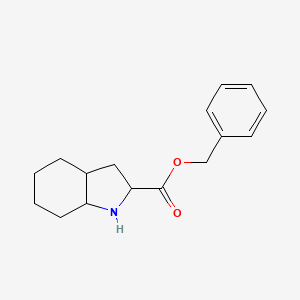

Benzyl octahydro-1h-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl octahydro-1h-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C16H21NO2

- Molecular Weight : 259.34 g/mol

- CAS Number : 87679-38-7

The compound possesses a bicyclic structure that contributes to its biological activity and utility in pharmaceutical applications.

Intermediate in Drug Synthesis

Benzyl octahydro-1H-indole-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly antihypertensive drugs like trandolapril. Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. The synthesis of this drug often involves the conversion of this compound through several chemical reactions, including cyclization and functional group transformations .

Antihypertensive Activity

Research has shown that derivatives of this compound exhibit antihypertensive properties. These compounds can modulate vascular resistance and improve endothelial function, making them potential candidates for developing new antihypertensive therapies .

Synthesis Techniques

The preparation of this compound can be achieved through various synthetic routes, often involving palladium-catalyzed reactions that enhance yield and purity. For instance, one method involves the use of cyclohexyl aziridine reacted with dialkyl malonate to form the desired carboxylic acid, which is then esterified to produce the benzyl ester .

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Cyclohexyl Aziridine + Dialkyl Malonate | Formation of intermediate followed by esterification | High |

| Palladium-Catalyzed Reactions | C–H activation leading to functionalized derivatives | Moderate to High |

Role in Organic Synthesis

Beyond its role in pharmaceuticals, this compound is utilized in various organic synthesis applications as a building block for more complex molecules. Its structural features enable it to participate in diverse chemical reactions, including nucleophilic substitutions and cyclizations .

Case Studies and Research Findings

Several studies have documented the successful application of this compound in drug development:

Trandolapril Synthesis Study

A study published in a peer-reviewed journal detailed the efficient synthesis of trandolapril using this compound as an intermediate. The researchers optimized reaction conditions to achieve high yields while minimizing by-products .

Antihypertensive Activity Assessment

Another study investigated the antihypertensive effects of derivatives based on this compound. The findings indicated significant reductions in blood pressure in animal models, supporting further exploration into this compound's therapeutic potential .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for downstream modifications in drug synthesis.

Mechanistic Insight :

-

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via deprotonation of the hydroxide ion, forming a tetrahedral intermediate .

Hydrogenation and Debenzylation

Catalytic hydrogenation removes the benzyl protecting group, enabling further functionalization:

| Catalyst | Solvent | H₂ Pressure | Temperature | Product | Purity |

|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1 atm | 25°C | (2S,3aR,7aS)-Octahydroindole-2-carboxylic acid | >99% |

| Pd(OH)₂/C | Methanol | 3 atm | 50°C | Same as above | 97% |

Key Findings :

-

Palladium-based catalysts achieve near-quantitative debenzylation within 2–3 hours .

-

Over-hydrogenation of the indole core is avoided by controlling pressure ≤3 atm .

Acylation and Impurity Formation

Reactions with acylating agents (e.g., ethyl acetate) generate impurities that complicate purification:

Industrial Relevance :

-

U.S. Patent 4,914,214 highlights the challenge of removing N-acetyl impurities during antihypertensive drug synthesis .

Oxidation Reactions

The indole core undergoes regioselective oxidation at the C3 position:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂O, 0°C, 2 hrs | 3-Oxo-octahydroindole-2-carboxylate | Intermediate for β-amino alcohols |

| m-CPBA | CH₂Cl₂, RT, 6 hrs | Epoxide derivative | Studied for enzyme inhibition |

Stereochemical Control :

Condensation with Amino Acids

Critical for synthesizing ACE inhibitors like trandolapril:

Reaction Scheme :

Benzyl ester+N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanineDCC/HOBtPerindopril intermediate

| Coupling Agent | Solvent | Time | Yield |

|---|---|---|---|

| DCC/HOBt | THF | 4 hrs | 82% |

| EDC/HOAt | DMF | 3 hrs | 88% |

Optimization :

Stereoselective Alkylation

The bicyclic structure directs alkylation to the exo face:

| Base | Alkyl Halide | Product | Diastereomeric Ratio |

|---|---|---|---|

| LDA | Methyl iodide | (2S,3aR,7aS)-2-Methyloctahydroindole carboxylate | 95:5 (trans:cis) |

| NaHMDS | Benzyl bromide | Benzyl-substituted derivative | 90:10 |

Mechanism :

-

Lithium amide bases deprotonate the α-carbon, enabling SN2 attack with retention of configuration.

Stability Under Stress Conditions

Degradation studies inform storage and handling protocols:

| Condition | Time | Degradation Products |

|---|---|---|

| 0.1 M HCl, 70°C | 24 hrs | Hydrolyzed carboxylic acid + benzyl alcohol |

| 0.1 M NaOH, 25°C | 48 hrs | Sodium carboxylate + ring-opened amines |

| UV light (254 nm) | 7 days | Photo-dimerization products |

Recommendation :

-

Store at 2–8°C under inert atmosphere to prevent hydrolysis and oxidation.

Propiedades

Número CAS |

82717-90-6 |

|---|---|

Fórmula molecular |

C16H21NO2 |

Peso molecular |

259.34 g/mol |

Nombre IUPAC |

benzyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2 |

Clave InChI |

ARGCRCXTJMQKNA-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.